Maremycin D1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(3S)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C16H17N3O4/c1-8(12-14(21)17-9(2)13(20)18-12)16(23)10-6-4-5-7-11(10)19(3)15(16)22/h4-8,12,23H,2H2,1,3H3,(H,17,21)(H,18,20)/t8-,12+,16+/m1/s1 |
InChI Key |
NTPFTKSDGMODKY-CVKUXFQVSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NC(=C)C(=O)N1)[C@@]2(C3=CC=CC=C3N(C2=O)C)O |
Canonical SMILES |
CC(C1C(=O)NC(=C)C(=O)N1)C2(C3=CC=CC=C3N(C2=O)C)O |
Synonyms |
maremycin D1 |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Stereochemical Assignment of Maremycin D1
Discovery and Isolation from Microbial Sources
Maremycin D1, a diketopiperazine alkaloid, has been identified from microbial sources, specifically from species of the genus Streptomyces. Maremycin A and B were first isolated from the culture broth of the marine-derived Streptomyces species B 9173. jetir.orggwdg.de Subsequent investigations of Streptomyces sp. strain GT 051237 led to the discovery of additional congeners, including this compound. jetir.orgresearchgate.netcapes.gov.br The producing organism for Maremycin A and B, strain B 9173, was isolated from a sediment sample collected off the Pacific coast of Chile. gwdg.de Fermentation of these Streptomyces strains in specific culture media allows for the production and subsequent extraction of the maremycin compounds. gwdg.de
This compound is typically not found in isolation but co-occurs with a range of structurally related compounds known as maremycin congeners. In the culture broth of Streptomyces sp. strain GT 051237, new diketopiperazines, named maremycins C1/C2 and D1/D2, were detected alongside the previously known maremycin B. researchgate.netcapes.gov.br Further analysis also revealed the presence of novel spiro-indoles, maremycins E and F. researchgate.netcapes.gov.br Maremycins A and B were initially isolated together from Streptomyces species B 9173. jetir.orgunigoa.ac.in The co-isolation of these various congeners highlights the biosynthetic diversity within the producing Streptomyces strains.
Identification from Streptomyces species (e.g., B 9173, GT 051237)
Methodologies for Structural Determination
The molecular structure of this compound and its related congeners has been determined primarily through detailed spectroscopic investigations. researchgate.netcapes.gov.br A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HRMS), has been instrumental in elucidating the planar structure and connectivity of the atoms within the maremycin skeleton. researchgate.netresearchgate.net These techniques provide information about the chemical environment of protons and carbons and their correlations, which allows for the assembly of the molecular framework. scribd.comwiley.com Infrared (IR) spectroscopy is also used to identify key functional groups present in the molecule. acs.org
Determining the absolute stereochemistry of a chiral molecule like this compound is a critical aspect of its structural elucidation. The total synthesis of this compound has been a key strategy to confirm its absolute configuration. unigoa.ac.inresearchgate.net By starting from chiral precursors of known stereochemistry, such as L-isoleucine and S-methyl-L-cysteine, and completing a stereocontrolled synthesis, the absolute stereochemistry of the final natural product can be unequivocally established. unigoa.ac.inresearchgate.net One such synthesis utilized a [3+2] cycloaddition reaction as a key step to establish the stereocenters, thereby clarifying the stereochemistry of the natural maremycins. unigoa.ac.in Chiroptical methods, such as the analysis of circular dichroism (CD) spectra, can also be employed to determine the absolute configuration of chiral molecules. mdpi.com
Spectroscopic Investigations for Elucidating the this compound Skeleton
Diastereomeric Considerations (e.g., D1/D2 mixtures)
This compound is part of a diastereomeric pair, co-occurring with Maremycin D2. researchgate.netcapes.gov.br These two compounds are stereoisomers that are not mirror images of each other. In the producing organism, Streptomyces sp. GT 051237, Maremycins D1 and D2 were isolated as an inseparable mixture, with a reported ratio of 3:1. jetir.org Similarly, Maremycins C1 and C2 were also found as an inseparable 1:1 mixture of diastereomers. jetir.org The presence of these diastereomeric mixtures is a notable feature of maremycin biosynthesis. researchgate.netcapes.gov.br The separation of such diastereomers can be challenging and often requires chromatographic techniques. mdpi.com Structurally, Maremycins D1/D2 are the demethylmercapto analogues of Maremycins A and B. researchgate.netcapes.gov.br
Biosynthetic Pathways and Enzymatic Mechanisms of Maremycin D1
Proposed Biosynthetic Origins of Maremycin D1
This compound belongs to the maremycin family, a group of diketopiperazine natural products produced by the marine microorganism Streptomyces sp. B9173. capes.gov.br The core structure of these compounds, including this compound, is assembled through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic gene cluster, designated as the mar cluster. rsc.org
The biosynthesis initiates with precursors from primary metabolism, notably L-tryptophan. nih.govresearchgate.net A key structural feature of the maremycins is the presence of a β-methyltryptophan moiety, which undergoes further enzymatic modifications. acs.orgresearchgate.net Research has shown that the mar gene cluster is also responsible for producing structurally related indole (B1671886) alkaloids like FR900452. rsc.org Feeding studies have identified FR900452 as a precursor to Maremycin A and B, suggesting a divergent pathway where a common intermediate is channeled towards different structural scaffolds. rsc.org This indicates that the biosynthesis of this compound is intricately linked to a network of related metabolic pathways governed by the same set of genes. rsc.org
Enzymatic Steps in Maremycin Biosynthesis
The construction of this compound involves a series of precisely controlled enzymatic steps, from the formation of its unusual amino acid components to the final oxidative modifications. Two key enzyme systems are central to this process: the MarE monooxygenase and the MarG/H/I enzyme cassette.
Role of MarE in 2-Oxindole Product Formation
The formation of the 3-substituted 2-oxindole core, a defining feature of this compound, is catalyzed by the enzyme MarE. acs.orgnih.gov This heme-dependent enzyme performs a critical oxidative transformation on a β-methyl-L-tryptophan-containing intermediate. pnas.orgresearchgate.net
MarE catalyzes a unique monooxygenation reaction of (2S,3S)-β-methyl-L-tryptophan (β-Me-L-Trp). pnas.orgnih.gov The reaction involves the insertion of a single oxygen atom from molecular oxygen (O2) into the indole ring of the substrate. acs.orgnih.gov This likely proceeds through an epoxyindole intermediate, which then undergoes an unusual 2,3-hydride migration to generate the final 2-oxindole structure. acs.orgnih.gov This catalytic activity is distinct from typical tryptophan dioxygenases, which insert two oxygen atoms. acs.org
MarE is classified as a member of the heme-dependent aromatic oxygenase (HDAO) superfamily, which was previously known as the tryptophan 2,3-dioxygenase (TDO) superfamily. nih.govnih.gov While it shares structural homology and a histidine-ligated heme cofactor with canonical TDOs and indoleamine 2,3-dioxygenases (IDOs), its function is divergent. pnas.orgnih.govresearchgate.net Unlike TDOs and IDOs that catalyze dioxygenation to produce N-formylkynurenine-like products, MarE performs monooxygenation. acs.orgnih.gov This functional distinction expands the catalytic repertoire of the TDO/HDAO superfamily, highlighting how enzymes with similar structural folds can evolve to catalyze different chemical transformations. nih.govnih.gov
Catalytic Oxidation of β-methyl-L-tryptophan
MarG/H/I Enzyme Cassette in Stereospecific β-Methyltryptophan Biosynthesis
The biosynthesis of the crucial and uncommon β-methyltryptophan precursor is accomplished by a dedicated three-enzyme system encoded by the marG, marH, and marI genes. nih.govcapes.gov.br This enzyme cassette is responsible for the stereospecific synthesis of two different diastereomers of β-methyltryptophan from the common amino acid L-tryptophan. nih.govresearchgate.net
The MarG/H/I enzyme cassette functions as a stereochemical switch. nih.govcapes.gov.br The enzymes MarG (a PLP-dependent aminotransferase) and MarI (a SAM-dependent C-methyltransferase) work in concert to convert L-tryptophan into (2S,3R)-β-methyltryptophan. nih.govnih.gov
The introduction of the third enzyme, MarH, which is a cupin superfamily protein, alters the stereochemical outcome. nih.govnih.gov When MarG, MarI, and MarH are all present, the final product is (2S,3S)-β-methyltryptophan. nih.govresearchgate.netcapes.gov.br MarH functions as an epimerase, catalyzing the stereoinversion at the β-carbon of an intermediate, thereby switching the biosynthetic output from the (2S,3R) isomer to the (2S,3S) isomer. nih.govcapes.gov.br This latter isomer, (2S,3S)-β-methyltryptophan, is the specific precursor incorporated into the maremycin scaffold before being oxidized by MarE. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme/Cassette | Gene(s) | Enzyme Class | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|---|
| MarE | marE | Heme-dependent Monooxygenase (TDO Superfamily) | (2S,3S)-β-methyl-L-tryptophan containing intermediate, O₂ | 2-oxindole containing intermediate | Catalyzes the formation of the 2-oxindole core. acs.orgpnas.org |
Table 2: Components of the MarG/H/I Enzyme Cassette
| Enzyme | Gene | Enzyme Sub-Class | Specific Role in Cassette |
|---|---|---|---|
| MarG | marG | PLP-dependent aminotransferase | Catalyzes transamination. nih.gov |
| MarH | marH | Epimerase (Cupin superfamily) | Acts as a stereochemical switch, catalyzing inversion at the β-carbon. nih.govresearchgate.net |
MarH as a Stereochemical Switch for β-Stereocenter Inversion
The stereospecific biosynthesis of the crucial β-methyltryptophan precursor for this compound is governed by a sophisticated three-enzyme system comprising MarG, MarH, and MarI. nih.gov Within this cassette, the MarH enzyme functions as a decisive stereochemical switch, catalysing the inversion of the β-stereocenter. nih.govcapes.gov.br The biosynthesis initiates with L-tryptophan, which is converted by the combined action of the enzymes MarG and MarI into (2S,3R)-β-methyltryptophan. nih.govcapes.gov.br
However, for the synthesis of the specific stereoisomer required for maremycin, the intervention of MarH is essential. When MarH is included in the enzymatic cascade with MarG and MarI, the final product is switched to (2S,3S)-β-methyltryptophan. nih.govcapes.gov.br This occurs because MarH specifically catalyzes the epimerization at the β-position of the intermediate, (3R)-β-methyl-indolepyruvate (MeInPy), converting it to (3S)-β-MeInPy. researchgate.net This stereoinversion is critical for establishing the correct configuration of the β-methyl group in the final natural product. nih.govresearchgate.net The crystal structure of MarH has been reported, providing insight into the mechanism of this β-methyl epimerization. researchgate.netacs.org
| Enzymes Present | Substrate | Intermediate | Final Product | Stereochemical Outcome |
| MarG / MarI | L-Tryptophan | (3R)-β-methyl-indolepyruvate | (2S,3R)-β-methyltryptophan | (3R) configuration at β-carbon |
| MarG / MarH / MarI | L-Tryptophan | (3S)-β-methyl-indolepyruvate | (2S,3S)-β-methyltryptophan | (3S) configuration at β-carbon |
Mechanisms of Diketopiperazine Configuration Protection
The stability and correct stereochemical configuration of the diketopiperazine (DKP) core are critical for the structural integrity of maremycins. mdpi.comnih.gov The biosynthesis employs specific protective mechanisms to prevent unwanted epimerization, particularly at the tryptophan residue. researchgate.net The identification of a maremycin biosynthetic gene cluster in Streptomyces sp. B9173 has shed light on these processes. researchgate.netasm.org Studies involving knockout mutant strains of this producer organism led to the discovery of new "demethyl"-maremycins. researchgate.net These analogues possess an unexpected D-tryptophan unit, highlighting that in the absence of certain biosynthetic steps, the tryptophan configuration is susceptible to epimerization. researchgate.net
Role of Indole Methylation
A key protective strategy in the maremycin biosynthetic pathway is the methylation of the indole ring of the tryptophan moiety. mdpi.comnih.govunigoa.ac.in This specific modification is crucial for safeguarding the stereochemical integrity of the diketopiperazine structure. mdpi.comresearchgate.net The formation of demethyl-maremycins with an epimerized tryptophan unit in mutant strains demonstrates that indole methylation prevents this stereochemical scrambling. researchgate.net By methylating the indole nitrogen, the pathway ensures that the L-tryptophan configuration is maintained, thereby protecting the final diketopiperazine product from incorporating the incorrect stereoisomer. mdpi.comresearchgate.net
Synthetic Methodologies and Chemical Transformations of Maremycin D1
Total Synthesis Approaches to Maremycin D1
The total synthesis of this compound has been achieved through various innovative strategies, often in conjunction with the synthesis of its analogue, Maremycin A. unigoa.ac.inacs.orgnih.gov These approaches have not only enabled the preparation of these natural products but have also been instrumental in confirming their absolute stereochemistry. unigoa.ac.innih.gov
Key Synthetic Strategies and Retrosynthetic Analysis
A prevalent retrosynthetic analysis for this compound and its congeners disconnects the molecule into two primary building blocks: an S-methyl-L-cysteine derivative and a β-methyltryptophan derivative. unigoa.ac.in This biomimetic approach simplifies the complex structure into more manageable, chiral subunits. unigoa.ac.in One of the significant hurdles in this strategy is the stereocontrolled synthesis of the (2S,3S)-β-methyltryptophan unit, a component found in several other bioactive natural products. unigoa.ac.in
Alternative strategies have also been explored. One such approach involves a Barbier reaction-mediated synthesis to construct the 3-substituted-3-hydroxy-2-oxindole core from isatin. researchgate.net Another unified strategy for synthesizing various tryptophan-containing diketopiperazines, including Maremycins A and B, has been developed utilizing a sequential C–H activation strategy. semanticscholar.orgrsc.org This method employs a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation of alanine (B10760859) as a key step. semanticscholar.orgrsc.org
A particularly concise and effective strategy that has been successfully applied to the total synthesis of this compound involves a key 1,3-dipolar cycloaddition reaction. unigoa.ac.inacs.orgnih.govscilit.com This approach is highlighted in the following sections.
Application of 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction has emerged as a powerful tool in the synthesis of this compound. nii.ac.jpnih.govscilit.comunimi.it This reaction typically involves the cycloaddition of a chiral cyclic nitrone with an α,β-unsaturated acceptor, specifically (E)-3-ethylidene-1-methylindolin-2-one, to construct the spiro-oxindole core of the molecule with high stereocontrol. unigoa.ac.inacs.orgnih.govscilit.com
The key cycloaddition step in a successful total synthesis of this compound involves the reaction of a chiral cyclic nitrone, derived from L-isoleucine, with (E)-3-ethylidene-1-methylindolin-2-one. unigoa.ac.in This reaction proceeds smoothly to yield a mixture of regioisomeric cycloadducts. nii.ac.jp One of these regioisomers possesses the correct stereochemistry required for the elaboration into this compound. nii.ac.jp This concise synthesis not only provides access to the natural product but also serves to clarify its stereochemistry and is amenable to large-scale preparation for biological evaluation. unigoa.ac.inacs.orgnih.govscilit.com
The 1,3-dipolar cycloaddition of nitrones can exhibit reversibility, a characteristic that can be exploited to control the diastereoselectivity of the reaction. dntb.gov.uamdpi.com The stereochemical outcome of such cycloadditions can be dependent on reaction conditions, including temperature. mdpi.comacademie-sciences.fr For instance, in related systems, prolonging the reaction time at elevated temperatures can lead to the formation of the thermodynamically more stable product due to the reversible nature of the cycloaddition. academie-sciences.fr While specific studies on the influence of Lewis acids and solvents on the reversibility in the context of this compound synthesis are not extensively detailed in the provided results, it is a known principle that Lewis acids can catalyze and influence the stereoselectivity of intramolecular nitrone cycloadditions. acs.org
Regioselectivity and Stereoselectivity Control in Cycloaddition
Stereocontrolled Synthesis and Absolute Stereochemistry Determination
The total synthesis of this compound has been crucial in unequivocally establishing its absolute stereochemistry. unigoa.ac.innih.gov The stereocontrolled synthesis, particularly through the asymmetric 1,3-dipolar cycloaddition, allows for the creation of the three contiguous stereogenic centers with defined configurations. nii.ac.jp The chirality of the final molecule is traced back to the chiral starting materials, such as L-isoleucine used for the nitrone component. unigoa.ac.in
The absolute configuration of natural products is a critical aspect of their characterization, and various methods are employed for this purpose, including X-ray crystallography, NMR techniques, and comparison with synthetically prepared standards. scielo.brlibretexts.orgmdpi.com In the case of this compound, the successful total synthesis and comparison of the spectroscopic data of the synthetic material with that of the natural product provided the definitive proof of its absolute stereochemistry. unigoa.ac.in
Synthetic Access to Analogs and Derivatives
The development of synthetic routes to this compound and its related compounds is crucial not only for confirming their structures but also for providing access to analogs and derivatives. unigoa.ac.inacs.orgnih.gov A concise total synthesis for this compound has been achieved, which clarifies its stereochemistry and enables larger-scale production for biological screening. acs.orgnih.gov This synthetic foundation is instrumental for generating modified versions of the molecule to explore its biological functions. The total synthesis of this compound, along with A, B, C1/C2, and D2, has been accomplished starting from natural amino acids. unigoa.ac.in A key step in one synthetic approach involves the cycloaddition of a chiral cyclic nitrone with (E)-3-ethylidene-1-methylindolin-2-one. unigoa.ac.innih.govscilit.com Such synthetic methodologies provide the necessary platform for creating a library of related compounds for further investigation. nih.gov
Derivatization Strategies for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for identifying the specific structural features of a molecule that are responsible for its biological activity. For the class of compounds to which this compound belongs, the 3-substituted-3-hydroxy-2-oxindole scaffold is a core motif present in many bioactive natural products. researchgate.netresearchgate.net Research into this scaffold has demonstrated that the biological activities are significantly influenced by both the substitution pattern and the configuration at the C3 position. researchgate.net
A direct example of derivatization within the maremycin family is the relationship between maremycins A/B and D1/D2. Maremycins D1 and D2 are the demethylmercapto analogues of maremycins A and B, respectively, representing a key structural modification. researchgate.netcapes.gov.br This highlights a targeted derivatization strategy—altering the substituent group—to probe its effect on activity.
More broadly, modern synthetic methods enable the derivatization of natural products at positions that are typically unfunctionalized. nih.gov Techniques such as rhodium-catalyzed C–H amination can introduce new functional groups, like an alkyne for further conjugation, at allylic or benzylic positions. nih.gov This allows for the simultaneous execution of SAR studies and the "arming" of natural products to create probes for identifying cellular targets. nih.gov For the wider class of 3-hydroxy-2-oxindole derivatives, preliminary SAR has indicated that introducing halogen substituents (I, Cl, or Br) at position 5 of the oxindole (B195798) ring is important for antifungal activity. researchgate.net
| Compound Pair | Structural Relationship | Derivatization Strategy | Reference |
| Maremycin A / this compound | This compound is the demethylmercapto analogue of Maremycin A. | Substitution of the methylmercapto group. | researchgate.netcapes.gov.br |
| Maremycin B / Maremycin D2 | Maremycin D2 is the demethylmercapto analogue of Maremycin B. | Substitution of the methylmercapto group. | researchgate.netcapes.gov.br |
Formation of 2,5-Diketopiperazine Scaffolds
The maremycin family of natural products is structurally characterized by a 2,5-diketopiperazine (DKP) core. researchgate.netunimi.it Maremycins C1/C2 and D1/D2, for instance, are classified as new diketopiperazines. researchgate.netcapes.gov.br The 2,5-diketopiperazine framework is considered a "privileged core" in medicinal chemistry, and its synthesis is a key step in accessing complex alkaloid series, including maremycins and their synthetic analogues. researchgate.net
The synthesis of 2,5-diketopiperazines is well-established, with the most common method being the cyclization of dipeptides. wikipedia.org This typically involves an amide bond formation step. wikipedia.org More recent and efficient protocols have been developed to streamline this process. One such method is a three-step, one-pot sequence that includes:
An intermolecular catalytic condensation of amino acids.
Deprotection of the nitrogen-protecting group.
Intramolecular cyclization to form the DKP ring. organic-chemistry.org
This modern approach can utilize a diboronic acid anhydride (B1165640) as a catalyst for hydroxy-directed peptide bond formation, which offers high yields and improved atom economy by avoiding stoichiometric condensation reagents. organic-chemistry.org The synthesis of DKPs with hydroxymethyl functional groups, which are found in many bioactive molecules, is effectively achieved through this catalytic method. organic-chemistry.org
| Synthetic Method | Description | Key Features | Reference |
| Dipeptide Cyclization | The most common route, involving the intramolecular condensation of a linear dipeptide, often with an ester terminus, to form the six-membered ring. | Widely used, spontaneous under certain conditions. | wikipedia.org |
| Catalytic Hydroxy-Directed Peptide Bond Formation | A sequential, one-pot reaction involving catalytic condensation, deprotection, and intramolecular cyclization. | High yields, avoids stoichiometric reagents, good atom economy, water is the only byproduct. | organic-chemistry.org |
| Ugi Reaction | A multi-component reaction using an isonitrile, amino acid, aldehyde, and amine to form a dipeptide precursor that can then cyclize. | High yield and optical purity, can create a labile terminal amide to facilitate cyclization. | wikipedia.org |
Structure Activity Relationship Sar Studies for Maremycin D1 and Analogs
Impact of C3 Configuration and Substitution Pattern on Biological Activity
The 3-substituted 3-hydroxy-2-oxindole core is a "privileged scaffold" found in numerous natural products that exhibit a wide range of biological activities. researchgate.netjetir.org Detailed SAR studies have consistently shown that the biological effects of these compounds are profoundly influenced by both the absolute configuration of the C3 stereocenter and the nature of the substituents at this position. researchgate.netjetir.org
Maremycin D1, along with its diastereomer Maremycin D2, are key examples illustrating this principle. They were identified as a 3:1 inseparable mixture from the culture broth of Streptomyces sp. (strain GT 051237). jetir.orgcapes.gov.br Structurally, this compound and D2 are the demethylmercapto analogs of Maremycin A and Maremycin B, respectively. researchgate.netcapes.gov.br This distinction in the substituent at the C3-linked diketopiperazine moiety—lacking the methylmercapto group present in Maremycins A and B—represents a critical modification to the substitution pattern. researchgate.netcapes.gov.br
| Compound | C3 Configuration | Key C3-linked Moiety Feature | Reference |
| Maremycin A | 3(S) | Contains methylmercapto group | jetir.org |
| Maremycin B | 3(R) | Contains methylmercapto group | jetir.org |
| Maremycin C1/C2 | 3(S) & 3(R) | Sulfur oxidation products of Maremycin B | researchgate.netjetir.org |
| This compound | 3(S) | Demethylmercapto analogue of Maremycin A | researchgate.netjetir.org |
| Maremycin D2 | 3(R) | Demethylmercapto analogue of Maremycin B | researchgate.netjetir.org |
Rational Design of this compound Analogs for Enhanced Activity
The rational design of analogs based on a natural product scaffold like this compound is a cornerstone of medicinal chemistry. This process leverages initial SAR data to make targeted modifications aimed at improving potency, selectivity, or pharmacokinetic properties. While specific examples of rationally designed this compound analogs are not detailed in the available literature, the principles for such endeavors are well-established within the context of spirooxindoles and related complex molecules. jetir.orgnih.gov
A primary strategy involves exploring substitutions at positions identified as tolerant to modification. For instance, studies on the related compound meayamycin (B1256378) revealed that methylation at the C3' position was tolerated and retained significant potency, whereas modification at the adjacent C2' position led to a substantial loss of activity. nih.gov This highlights a common approach: identifying regions of the molecule that can be altered without disrupting essential interactions with a biological target. For this compound, this could involve re-introducing or replacing the demethylmercapto group with other functionalities to probe for improved activity or altered selectivity. researchgate.net
Furthermore, the 3-hydroxy oxindole (B195798) framework itself is considered a lead scaffold for the rational design of inhibitors for various biological targets. jetir.org The design process is often guided by computational modeling and a deep understanding of the target's binding pocket. nih.govtdx.cat By identifying key hydrogen bond donors/acceptors and hydrophobic regions within the this compound structure, medicinal chemists can design analogs with enhanced complementarity to a specific protein target, potentially leading to more potent and selective compounds.
Strategies for Building Structural Diversity into Spirooxindole Scaffolds
Building structural diversity into the spirooxindole scaffold is essential for exploring the full therapeutic potential of this compound class and for generating extensive libraries for high-throughput screening. nih.gov Numerous synthetic strategies have been developed to achieve this, moving beyond the isolation of natural products to the systematic creation of novel analogs. juniperpublishers.comcam.ac.uk
One powerful approach is Diversity-Oriented Synthesis (DOS) , which utilizes a common starting material to generate a wide array of structurally distinct molecules. For example, N-propargylated isatins can serve as versatile precursors, reacting with various nucleophiles through different mechanistic pathways to yield diverse oxindole scaffolds. juniperpublishers.com These scaffolds often contain functional handles, like an alkyne group, that allow for further diversification through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). juniperpublishers.com
Catalytic Asymmetric Synthesis is another crucial strategy, enabling precise control over the stereochemistry at the C3 position, which is known to be critical for biological activity. researchgate.net The use of chiral Lewis acids or Brønsted acids can catalyze reactions that produce spirooxindoles with high enantioselectivity. juniperpublishers.com
Modern organic synthesis has also provided innovative cascade reactions that construct the complex polycyclic systems of spirooxindoles in a highly efficient manner. A notable example is a one-pot reaction cascade involving a double oxidative rearrangement of furan (B31954) and indole (B1671886), followed by a nucleophilic cyclization to rapidly assemble the tetracyclic spirooxindole core. researchgate.netacs.org Such methods are valuable for their step-economy and ability to generate complex structures from simpler starting materials.
Finally, collective biosynthesis represents a bio-inspired approach. By identifying and engineering enzymes involved in the natural biosynthetic pathways of spirooxindole alkaloids, it is possible to expand their substrate scope. biorxiv.org This allows for the enzymatic production of not only known natural products but also new-to-nature derivatives, including fluorinated or deuterated analogs, through precursor-directed biosynthesis. biorxiv.org
| Strategy | Description | Key Advantage | Reference |
| Diversity-Oriented Synthesis (DOS) | Utilizes common precursors (e.g., N-propargylated isatins) to generate a wide array of scaffolds via different reaction pathways. | Rapid generation of a large and diverse compound library from a single starting point. | juniperpublishers.com |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts (e.g., Lewis acids) to control the stereoselective formation of the C3-spiro center. | Precise control over stereochemistry, which is critical for biological function. | researchgate.netjuniperpublishers.com |
| Cascade Reactions | Combines multiple bond-forming events into a single synthetic operation (e.g., double oxidative rearrangement/cyclization). | High efficiency and step-economy for building complex polycyclic frameworks. | researchgate.netacs.org |
| Collective Biosynthesis | Uses discovered and engineered enzymes to synthesize a collection of natural and unnatural spirooxindole alkaloids. | Sustainable production and access to new-to-nature compounds through enzymatic pathways. | biorxiv.org |
Future Research Directions and Unexplored Avenues for Maremycin D1
Advancements in Synthetic Methodologies for Maremycin D1
The development of efficient and scalable synthetic routes is paramount for the continued investigation of this compound and its analogs. A concise total synthesis of maremycins A and D1 has been achieved, with a key step involving the cycloaddition of a chiral cyclic nitrone with (E)-3-ethylidene-1-methylindolin-2-one. nih.govscilit.comacs.org This approach not only confirmed the stereochemistry of these natural products but also provided a pathway suitable for larger-scale production for biological screening. nih.govscilit.comacs.org
Future research in this area should focus on several key objectives:
Developing Convergent and Modular Routes: Designing synthetic strategies that allow for the late-stage introduction of structural diversity would be highly beneficial. beilstein-journals.org This would facilitate the rapid generation of a library of this compound analogs for structure-activity relationship (SAR) studies.
Exploring Novel Catalytic Methods: The application of modern organocatalytic or metal-catalyzed reactions could offer more efficient and stereoselective methods for constructing the key structural motifs of this compound, such as the spiro-oxindole core. oaepublish.comacs.org For instance, the use of N-heterocyclic carbene (NHC) organocatalysis has shown promise in the functionalization of isatins, which are structurally related to the oxindole (B195798) core of this compound. acs.org
In-depth Mechanistic Studies of this compound's Biological Actions
Currently, the biological activity of this compound and its close relatives is not extensively characterized. While some members of the maremycin family have shown slight cytotoxicity, a detailed understanding of their mechanism of action is lacking. unigoa.ac.in
Future investigations should aim to:
Elucidate Molecular Targets: Identifying the specific cellular proteins or pathways that this compound interacts with is a primary goal. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.
Unravel Signaling Pathways: Once a target is identified, further research will be needed to understand how binding of this compound modulates its function and affects downstream signaling cascades.
Investigate Structure-Activity Relationships: A systematic analysis of how modifications to the this compound structure affect its biological activity will provide crucial insights into the pharmacophore and guide the design of more potent and selective analogs. researchgate.net
Characterization of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of maremycins involves a fascinating array of enzymatic transformations. The biosynthetic gene cluster for maremycins has been identified in Streptomyces sp. B9173. researchgate.net This has opened the door to understanding how this complex molecule is assembled in nature.
Key areas for future research include:
Functional Characterization of Biosynthetic Enzymes: The maremycin biosynthetic gene cluster encodes a variety of enzymes, including a nonribosomal peptide synthetase (NRPS) system, oxidoreductases, and tailoring enzymes. researchgate.netnih.gov Detailed biochemical and structural studies of these enzymes will reveal their specific roles in constructing the maremycin scaffold and installing its various functional groups.
Pathway Engineering and Combinatorial Biosynthesis: With a deeper understanding of the biosynthetic machinery, it may be possible to engineer the pathway to produce novel maremycin analogs. jmicrobiol.or.kr This could involve gene knockouts, heterologous expression of genes from other pathways, or substrate feeding experiments. jmicrobiol.or.kr
Comparative Genomics: Comparing the maremycin gene cluster with those of other natural products could reveal novel enzymes and biosynthetic strategies that could be harnessed for synthetic biology applications. beilstein-institut.de
Development of Robust Analytical Methods for this compound Research
Reliable and sensitive analytical methods are essential for all aspects of this compound research, from purification and characterization to pharmacokinetic and metabolism studies. nih.govnih.gov
Future efforts should focus on:
High-Throughput Screening Assays: Developing robust and automated assays for quantifying this compound and its analogs in biological samples will be critical for preclinical development.
Advanced Spectroscopic and Spectrometric Techniques: The application of advanced NMR and mass spectrometry techniques will be invaluable for the structural elucidation of new maremycin analogs and for studying their interactions with biological macromolecules.
Validated Bioanalytical Methods: Establishing and validating quantitative analytical methods according to regulatory guidelines will be a prerequisite for any potential clinical studies. nih.gov
Comparative Pharmacological and Biological Studies with Related Natural Products
This compound belongs to the broader class of 3-substituted 3-hydroxyoxindole natural products, which exhibit a wide range of biological activities. jetir.org Comparing the pharmacological profile of this compound with other members of this class could provide valuable context and reveal unique therapeutic opportunities.
Future comparative studies could include:
Head-to-Head Biological Assays: Directly comparing the potency and selectivity of this compound against a panel of related natural products in various disease models.
Cross-Resistance Studies: Investigating whether cells resistant to other oxindole-containing drugs are also resistant to this compound, which could provide clues about shared or distinct mechanisms of action.
Synergy/Antagonism Studies: Exploring the potential for synergistic or antagonistic interactions when this compound is combined with other therapeutic agents.
Q & A
Q. What are the established methods for synthesizing and characterizing Maremycin D1 in laboratory settings?
this compound synthesis typically involves microbial fermentation or chemical synthesis, followed by purification via HPLC or column chromatography. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of carbon and hydrogen frameworks.
- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemical determination.
Consistency in purity assessment (≥95% by HPLC) and batch-to-batch reproducibility should be validated using standardized protocols .
Q. How do researchers identify the biological targets and mechanisms of action of this compound?
Target identification employs:
- In vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) to screen potential protein interactions.
- Gene knockout/knockdown studies in model organisms (e.g., C. elegans or murine models) to observe phenotypic rescue or attenuation.
- Transcriptomic and proteomic profiling to detect downstream gene/protein expression changes post-treatment.
Mechanistic studies often integrate dose-response curves and time-resolved activity measurements to differentiate direct vs. indirect effects .
Q. What methodologies are used to assess the stability of this compound under varying physiological conditions?
Stability studies involve:
- Forced degradation assays under acidic/alkaline, oxidative, and thermal stress, monitored via HPLC.
- Pharmacokinetic profiling in serum or simulated biological fluids to measure half-life and metabolite formation.
- Lyophilization stability tests for long-term storage viability, with data analyzed using Arrhenius equation-based predictive models .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from variability in experimental design, such as differences in cell lines, solvent systems, or assay endpoints. Mitigation strategies include:
- Meta-analysis of raw data from published studies to identify confounding variables (e.g., endotoxin levels in cell cultures).
- Standardized positive/negative controls across labs to normalize activity baselines.
- Multivariate statistical modeling (e.g., ANOVA with post-hoc tests) to isolate compound-specific effects from noise .
Q. What experimental design principles optimize the yield and bioactivity of this compound during optimization cycles?
Design of Experiments (DoE) frameworks, such as response surface methodology (RSM) , are critical for parameter optimization:
- Central composite designs to evaluate interactions between fermentation parameters (pH, temperature, nutrient ratios).
- Machine learning-driven QSAR models to predict structural modifications that enhance potency while minimizing toxicity.
Iterative validation through orthogonal assays (e.g., MIC tests for antimicrobial activity) ensures robustness .
Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?
Reproducibility requires:
- Detailed SOPs for animal handling, dosing regimens, and endpoint measurements (e.g., tumor volume quantification in oncology models).
- Blinded randomization of treatment groups to eliminate observer bias.
- Independent replication across multiple institutions, with raw data shared via open-access repositories to facilitate cross-validation .
Q. What computational and experimental approaches integrate multi-omics data to elucidate this compound’s polypharmacology?
Multi-omics integration involves:
- Network pharmacology tools (e.g., STRING or Cytoscape) to map compound-target-pathway associations.
- Metabolomic flux analysis to trace metabolic perturbations in treated vs. untreated systems.
- CRISPR-Cas9 screens to identify synthetic lethal partners, validated by siRNA silencing or small-molecule inhibitors .
Guidelines for Referencing and Data Presentation
- Structural data : Depict this compound’s chemical structure using IUPAC nomenclature and avoid overcrowding figures with excessive annotations .
- Statistical reporting : Provide absolute values (e.g., n, p-values, confidence intervals) alongside derived metrics (e.g., IC50) to enable independent verification .
- Ethical compliance : For in vivo studies, include ethics committee approval numbers and adherence to ARRIVE guidelines in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
